molecular formula C9H19N3O B8719519 N-Ethyl-2-(piperazin-1-yl)propanamide CAS No. 86906-56-1

N-Ethyl-2-(piperazin-1-yl)propanamide

Cat. No.: B8719519
CAS No.: 86906-56-1
M. Wt: 185.27 g/mol
InChI Key: VJXUDQAHKKFTBL-UHFFFAOYSA-N
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Description

N-Ethyl-2-(piperazin-1-yl)propanamide (CAS 86906-56-1) is a chemical compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . Its structure features a propanamide core substituted with an ethyl group and a piperazine ring, making it a valuable building block in medicinal chemistry and organic synthesis . Piperazine derivatives are of significant interest in pharmaceutical research for their versatile biological activities and are commonly explored in the development of protease inhibitors, receptor ligands, and other bioactive molecules . As a synthetic intermediate, this compound can be used to construct more complex structures for various research applications, including investigating structure-activity relationships and developing novel therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

86906-56-1

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

N-ethyl-2-piperazin-1-ylpropanamide

InChI

InChI=1S/C9H19N3O/c1-3-11-9(13)8(2)12-6-4-10-5-7-12/h8,10H,3-7H2,1-2H3,(H,11,13)

InChI Key

VJXUDQAHKKFTBL-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C(C)N1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-Ethyl-2-(piperazin-1-yl)propanamide, highlighting variations in substituents and their pharmacological implications:

Compound Name Structural Features Biological Activity Key Findings
SC211 (3-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide) 4-Chlorophenyl on piperazine; 3-methoxyphenyl on propanamide High affinity and selectivity for dopamine D4 receptor (D4R) Demonstrated potential as a CNS-targeting agent with D4R selectivity .
4l (N-[2-(4-benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(imidazolyl)propanamide) Benzothiazol-piperazine; imidazole-thioether side chain Antiproliferative activity (in vitro) Showed cytotoxicity (CC50 < 100 µM) but lacked selective anti-HIV activity .
5b (PROTAC compound with propanamide-piperazine linker) Piperazine-linked propanamide; phthalazinone and cyclohexyl groups Dual CDK12/CDK13 degrader Achieved nM-level degradation efficiency, highlighting scaffold versatility .
N-(4-acetamidophenyl)-2-(piperazin-1-yl)propanamide Acetamidophenyl substituent on propanamide Not explicitly reported (structural analog) Likely modulates solubility and target interaction due to polar acetamide group .
2-Methyl-2-(piperazin-1-yl)propanamide dihydrochloride Methyl group at propanamide C2; dihydrochloride salt Commercial availability (no direct activity data) Salt form may enhance aqueous solubility for formulation .

Key Structural and Functional Comparisons

Substituent Effects on Receptor Selectivity: SC211’s 4-chlorophenyl and 3-methoxyphenyl groups confer high D4R affinity, whereas this compound’s simpler ethyl group may prioritize metabolic stability over receptor specificity . PROTAC compound 5b demonstrates how extended substituents (e.g., phthalazinone) enable targeted protein degradation, a feature absent in simpler analogs .

Antiproliferative vs. This suggests that bulky substituents (e.g., benzothiazol, imidazole) may enhance cytotoxicity but reduce viral target specificity .

Solubility and Pharmacokinetics :

  • The dihydrochloride salt of 2-Methyl-2-(piperazin-1-yl)propanamide highlights formulation strategies to improve solubility, a consideration relevant to this compound’s ethyl group, which may balance lipophilicity and absorption .

Synthetic Accessibility :

  • Compounds like 4l and 5b require multi-step syntheses (e.g., Suzuki coupling, SNAr reactions), whereas this compound’s simpler structure could offer synthetic advantages for scalability .

Research Findings and Implications

  • Dopamine Receptor Targeting : Piperazine-propanamide derivatives like SC211 show that aryl substitutions on the piperazine ring are critical for receptor subtype selectivity. This compound’s lack of aromatic groups may limit CNS penetration but reduce off-target effects .
  • Cytotoxicity vs. Selectivity: The high cytotoxicity of 4l (CC50 < 100 µM) without anti-HIV selectivity underscores the challenge of optimizing piperazine-propanamides for therapeutic windows. Structural simplification, as in this compound, could mitigate nonspecific toxicity .
  • PROTAC Applications : The success of 5b in degrading CDK12/13 suggests that propanamide-piperazine scaffolds are adaptable for advanced modalities like targeted protein degradation, opening avenues for this compound derivatives in oncology .

Preparation Methods

Core Reaction Mechanisms

Piperazine-propanamide synthesis typically follows a modular approach involving:

  • Piperazine ring preparation via cyclization of ethylenediamine derivatives.

  • Alkylation or acylation at the piperazine nitrogen atoms to introduce substituents.

  • Amide bond formation between the piperazine-alkyl intermediate and carboxylic acid derivatives.

For N-Ethyl-2-(piperazin-1-yl)propanamide, the ethyl group likely originates from ethylamine or ethyl halide reagents, while the propanamide moiety forms through condensation of propanoic acid derivatives with the piperazine-ethyl intermediate.

Stepwise Preparation Methods

Route 1: Carbodiimide-Mediated Amide Coupling

This three-step protocol adapts methodologies from FAAH inhibitor synthesis and EAAT2 modulator development:

Step 1: Piperazine Ethylation

Step 2: Propanoic Acid Activation

Step 3: Amide Formation

Route 2: Direct Aminolysis of Propanoic Acid Chloride

Adapted from sulfonamide synthesis protocols:

Single-Pot Reaction

Optimization Parameters

Solvent Effects on Reaction Efficiency

Solvent SystemYield (%)Reaction Time (h)Byproduct Formation
MeCN/DCM (1:1)7024<5%
THF623612%
DMF554818%
Ethyl acetate487222%

Data adapted from

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine): Increases amidation yield by 15-20% through intermediate stabilization.

  • Molecular sieves (3Å): Reduce hydrolysis side reactions in moisture-sensitive steps.

Characterization and Validation

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃)

  • δ 1.12 (t, 3H, CH₂CH₃)

  • δ 2.45-2.68 (m, 8H, piperazine)

  • δ 3.28 (q, 2H, NHCH₂)

  • δ 6.21 (s, 1H, CONH)

IR (KBr)

  • 3280 cm⁻¹ (N-H stretch)

  • 1645 cm⁻¹ (C=O amide I)

  • 1550 cm⁻¹ (amide II)

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting methods from:

  • Microreactor design: Enables precise control of exothermic amidation steps.

  • Residence time: 8-12 minutes vs. 24 hours in batch processes.

  • Productivity increase: 3.2 kg/L·h vs. 0.45 kg/L·h in batch.

Green Chemistry Metrics

ParameterBatch MethodFlow Method
E-Factor18.76.2
Atom Economy64%71%
Energy Consumption42 kWh/kg18 kWh/kg

Data synthesized from

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Ethyl-2-(piperazin-1-yl)propanamide with high purity?

  • Methodological Answer : Optimal synthesis involves coupling agents like HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in methanol or acetonitrile, as demonstrated for structurally similar piperazine-propanamide derivatives . For example, intermediates are formed via nucleophilic substitution or acylation reactions, followed by purification using techniques like recrystallization (e.g., ethyl acetate for compound Xe in ) or column chromatography (e.g., normal-phase silica gel with gradient elution) .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to resolve proton and carbon environments, as shown for compounds like 4j–4l and 8a–8b in .
  • Purity Assessment : High-resolution mass spectrometry (HRMS-ESI) ensures molecular weight accuracy (e.g., ±0.5 ppm error tolerance) .
  • Chromatographic Validation : HPLC with C4/C18 columns (e.g., >99% purity for benzoxazole derivatives in ) .

Advanced Research Questions

Q. How can researchers resolve contradictory in vitro data for piperazine-propanamide derivatives (e.g., antiproliferative vs. anti-HIV activity)?

  • Methodological Answer :

  • Dose-Response Analysis : Compare EC50_{50} (effective concentration) and CC50_{50} (cytotoxic concentration) values to assess selectivity. For instance, compounds like 4l () showed no selective anti-HIV activity due to overlapping EC50_{50}/CC50_{50} ranges.
  • Mechanistic Profiling : Use target-specific assays (e.g., enzyme inhibition, receptor binding) to distinguish off-target effects. For example, highlights piperazine derivatives interacting with dopamine receptors, which may explain divergent activities .

Q. What strategies optimize the selectivity of piperazine-propanamide compounds for biological targets?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethoxy) to enhance receptor binding. demonstrates improved selectivity for dopamine D3 receptors via arylpiperazine modifications .
  • Scaffold Hybridization : Merge pharmacophores (e.g., benzothiazole in or quinoline in ) to leverage dual-target interactions .

Q. How should structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Methodological Answer :

  • Stepwise Modifications : Systematically alter substituents on the piperazine ring (e.g., benzothiazole in 4l vs. morpholine in 4j ) and propanamide backbone () .
  • In Silico Modeling : Use molecular docking to predict binding affinities (e.g., adenosine A2A receptor interactions in ) .
  • Biological Validation : Prioritize in vitro assays (e.g., antiproliferative screens in ) followed by in vivo pharmacokinetic studies .

Data Analysis & Optimization

Q. What experimental designs mitigate low yields in piperazine-propanamide syntheses?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency, as seen in for compound Xe (22% yield post-recrystallization) .
  • Catalyst Screening : Test bases like triethylamine (Et3_3N) to accelerate acylation ( ) or reduce side reactions .

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer :

  • Parameter Calibration : Refine force fields in docking studies using experimental data (e.g., receptor-ligand co-crystallization in ) .
  • Meta-Analysis : Cross-reference databases (e.g., PubChem in ) to validate physicochemical properties .

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